3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a nitrogen atom at position 6. Key substituents include:
- A 2,5-dioxopyrrolidin-1-yl group at position 3, contributing electron-withdrawing and hydrogen-bonding properties.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-27-17-6-4-3-5-16(17)21-20(26)22-13-7-8-14(22)12-15(11-13)23-18(24)9-10-19(23)25/h3-6,13-15H,2,7-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVILBNLJLIFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolytic Debenzylation and Boc Protection
The synthesis begins with (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol, subjected to hydrogenolysis using Pearlman’s catalyst (palladium hydroxide on carbon) under 55 psi H₂ in ethanol/6N HCl (45:2 mL). After 18 hours, the benzyl group is cleaved, yielding the primary amine. Subsequent Boc protection is achieved by treating the amine with di-tert-butyl dicarbonate (1.5 equiv) in a dioxane/1N NaOH (2:1) system overnight at room temperature. The product, tert-butyl (3-endo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, is isolated via aminopropyl solid-phase extraction (SPE) with dichloromethane elution (81% yield).
Analytical Data :
Oxidation of Hydroxymethyl to Carboxylic Acid
The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After quenching with isopropanol, the crude acid is extracted with ethyl acetate and purified via silica chromatography (petroleum ether/EtOAc, 3:1).
Formation of the Carboxamide Linkage
Activation and Coupling with 2-Ethoxyaniline
The carboxylic acid is activated using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF. 2-Ethoxyaniline (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours. The product is purified via reverse-phase HPLC (MeCN/H₂O, 0.1% TFA).
Optimization Notes :
- Catalyst Screening : HATU outperformed EDCI and DCC in preliminary trials (yield: 68% vs. 52% and 45%, respectively).
- Solvent Effects : DMF provided higher yields than THF or dichloromethane due to improved solubility.
Analytical Data :
- HPLC Purity : 98.5% (C18 column, 75:25 Hexane/2-Propanol).
- ¹³C NMR (DMSO-d₆) : δ 170.2 (C=O), 156.8 (OCH₂CH₃), 121.4–114.7 (aromatic carbons).
Critical Analysis of Synthetic Routes
Comparative Efficiency of Methodologies
| Step | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Bicyclic Core Synthesis | 81 | 95 | Stereochemical control |
| Pyrrolidone Formation | 78 | 97 | Competing oligomerization |
| Carboxamide Coupling | 68 | 98.5 | Amine nucleophilicity |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly oxidized bicyclo[3.2.1]octane derivatives, while reduction could produce less oxidized forms of the compound.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a diagnostic reagent for detecting beta-lactamases, enzymes that confer antibiotic resistance in bacteria . The compound binds to these enzymes, allowing for their detection and study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane core:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 2,5-dioxopyrrolidin-1-yl group in the target compound and BK62234 may enhance binding to enzymes or receptors via hydrogen bonding or π-stacking .
- The phenylsulfonyl group in the ELOVL6 inhibitor () likely interacts with hydrophobic enzyme pockets, while the trifluoromethylphenyl carboxamide provides metabolic resistance .
The 4-trifluoromethylphenyl group in the ELOVL6 inhibitor introduces strong electron-withdrawing effects, stabilizing interactions with aromatic residues in enzymes .
Solubility and Pharmacokinetics: The methylsulfonyl group () and amino-acetamide dihydrochloride () improve solubility, critical for oral bioavailability . The ethyl ester in is prone to hydrolysis, limiting its utility in vivo compared to carboxamide derivatives .
Research Findings and Implications
- ELOVL6 Inhibitor : Demonstrates that bulky substituents (e.g., phenylsulfonyl) at position 3 and electron-deficient aryl groups in the carboxamide enhance target specificity .
- BK62234 : Highlights the role of heterocyclic carboxamide groups (thiophene) in modulating lipophilicity and CNS penetration .
- Amino-Acetamide Derivatives: Charged groups (e.g., dihydrochloride salt) improve solubility but may reduce blood-brain barrier permeability .
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₅ |
| Molecular Weight | 316.309 g/mol |
| CAS Number | 69556-99-6 |
| Density | 1.412 g/cm³ |
| Boiling Point | 629.9 °C at 760 mmHg |
| Flash Point | 334.7 °C |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to function as a kappa-opioid receptor antagonist, which can modulate pain perception and potentially influence mood and anxiety levels. The presence of the dioxopyrrolidinyl group is crucial for its binding affinity and selectivity towards these receptors.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of the azabicyclo compound can significantly affect its biological activity. For instance, variations in the ethoxyphenyl substituent have been linked to altered receptor binding profiles and enhanced efficacy in certain biological assays .
In a study examining a series of related compounds, it was found that increasing lipophilicity often correlated with improved receptor affinity, suggesting that hydrophobic interactions play a critical role in the binding mechanism .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound revealed significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal cytotoxicity toward normal human cell lines (e.g., L929), indicating a favorable therapeutic index .
Cytotoxicity Studies
Cytotoxicity assays conducted on several cancer cell lines demonstrated that while some derivatives showed potent anti-cancer activity, others did not significantly affect cell viability. For instance, one study reported that certain analogs increased metabolic activity in A549 lung cancer cells at specific concentrations, suggesting a potential for selective cytotoxicity against tumor cells while sparing normal cells .
Case Studies
- Case Study on Kappa Opioid Antagonism : A study highlighted the effectiveness of this compound as a kappa-opioid receptor antagonist, demonstrating its potential in managing conditions related to opioid dependence and pain management without the typical side effects associated with mu-opioid receptor agonists .
- Antimicrobial Efficacy : Another investigation showed that derivatives of this compound had broad-spectrum antimicrobial activity, outperforming traditional antibiotics against resistant bacterial strains. This positions it as a candidate for further development in antibiotic therapies .
Q & A
Basic: What are the optimized synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide?
Answer:
The synthesis involves multi-step reactions starting from bicyclic amine precursors. Key steps include:
- Step 1: Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .
- Step 2: Introduction of the 2-ethoxyphenyl carboxamide group via nucleophilic acyl substitution under anhydrous conditions (e.g., THF, 0–5°C) .
- Step 3: Functionalization with the 2,5-dioxopyrrolidinyl moiety through Mitsunobu coupling or SN2 displacement, optimized using catalytic amounts of triphenylphosphine and DIAD (diisopropyl azodicarboxylate) .
- Yield Optimization: Continuous flow reactors improve scalability and purity (>95%) by minimizing side reactions .
Advanced: How can regioselectivity challenges in introducing the 2,5-dioxopyrrolidinyl group be addressed?
Answer:
Regioselectivity is influenced by steric hindrance and electronic effects:
- Protecting Groups: Temporarily block reactive sites on the bicyclic core (e.g., tert-butoxycarbonyl (Boc) for amines) to direct substitution to the desired position .
- Catalyst Design: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to selectively attach aryl/heteroaryl groups .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at less sterically hindered positions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments, confirming the bicyclic structure and substituents (e.g., δ 1.3 ppm for ethoxy CH₃, δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy: Identifies carbonyl stretches (1680–1720 cm⁻¹ for carboxamide, 1740 cm⁻¹ for dioxopyrrolidinyl) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ at m/z 428.1932 for C₂₂H₂₆N₃O₅) .
Advanced: How can ambiguities in stereochemical assignments be resolved using NMR?
Answer:
- 2D NMR Techniques:
- Computational Modeling: DFT (Density Functional Theory) calculations predict NMR chemical shifts, cross-validated with experimental data .
Basic: What in vitro assays are used to assess the compound’s biological activity?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., [³H]-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
- Animal Models: Use Sprague-Dawley rats or C57BL/6 mice for bioavailability and metabolism studies .
- Dosing Regimens: Intravenous (IV) and oral (PO) administration at 10 mg/kg to calculate AUC (Area Under Curve) and half-life (t½) .
- Analytical Methods: LC-MS/MS quantifies plasma concentrations, with LLOQ (Lower Limit of Quantification) ≤1 ng/mL .
Basic: What structural analogs have shown comparable or superior activity?
Answer:
| Analog | Structural Modifications | Biological Activity |
|---|---|---|
| Compound A | 3-Methylthio substituent | Analgesic (ED₅₀ = 5 mg/kg) |
| Compound B | 3-Fluorophenyl carboxamide | Antidepressant (Ki = 12 nM for SERT) |
| Compound C | 8-Aza replacement with N-oxide | Improved metabolic stability (t½ = 8 h) |
Advanced: How can molecular docking elucidate structure-activity relationships (SAR)?
Answer:
- Target Preparation: Retrieve protein structures (e.g., PDB ID 4EHZ for kinase targets) and optimize protonation states using MOE or Schrödinger .
- Docking Protocols: Glide SP/XP scoring to rank binding poses; validate with MM-GBSA free energy calculations .
- SAR Insights: Identify key interactions (e.g., hydrogen bonds with Ser89, hydrophobic contacts with Phe124) to guide substituent optimization .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Answer:
- Assay Conditions: Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and ATP concentrations (1 mM) .
- Compound Purity: Verify via HPLC (>98%) to exclude impurities affecting activity .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability .
Basic: How to optimize HPLC conditions for purity analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
